molecular formula C18H27NO6S B11792651 tert-Butyl 2-(2,2-dimethyloxazolidin-3-yl)-2-(tosyloxy)acetate

tert-Butyl 2-(2,2-dimethyloxazolidin-3-yl)-2-(tosyloxy)acetate

Cat. No.: B11792651
M. Wt: 385.5 g/mol
InChI Key: IYIMMNFJVCBMCJ-UHFFFAOYSA-N
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Description

tert-Butyl 2-(2,2-dimethyloxazolidin-3-yl)-2-(tosyloxy)acetate (CAS 140645-28-9) is a heterocyclic organic compound featuring a dimethyloxazolidine ring and a tosyloxy (p-toluenesulfonyloxy) group. This compound is part of the oxazolidine family, known for their utility as chiral auxiliaries and intermediates in asymmetric synthesis . It is commercially available in 250 mg quantities and is stored under inert conditions at room temperature .

Properties

Molecular Formula

C18H27NO6S

Molecular Weight

385.5 g/mol

IUPAC Name

tert-butyl 2-(2,2-dimethyl-1,3-oxazolidin-3-yl)-2-(4-methylphenyl)sulfonyloxyacetate

InChI

InChI=1S/C18H27NO6S/c1-13-7-9-14(10-8-13)26(21,22)25-15(16(20)24-17(2,3)4)19-11-12-23-18(19,5)6/h7-10,15H,11-12H2,1-6H3

InChI Key

IYIMMNFJVCBMCJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OC(C(=O)OC(C)(C)C)N2CCOC2(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 2-(2,2-dimethyloxazolidin-3-yl)-2-(tosyloxy)acetate typically involves multiple steps:

    Formation of the Oxazolidine Ring: This can be achieved by reacting an appropriate amino alcohol with a carbonyl compound under acidic or basic conditions.

    Introduction of the Tosyloxy Group: The oxazolidine intermediate can be treated with p-toluenesulfonyl chloride (tosyl chloride) in the presence of a base such as pyridine to introduce the tosyloxy group.

    Esterification: The final step involves esterification with tert-butyl alcohol in the presence of an acid catalyst like sulfuric acid or a base like sodium hydroxide.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and recycling of reagents.

Chemical Reactions Analysis

Types of Reactions

    Substitution Reactions: The tosyloxy group is a good leaving group, making the compound susceptible to nucleophilic substitution reactions.

    Reduction Reactions: The oxazolidine ring can be reduced under certain conditions to yield the corresponding amine.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide, potassium cyanide, or thiols can be used.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed.

    Hydrolysis: Acidic conditions (HCl, H2SO4) or basic conditions (NaOH, KOH) can be used.

Major Products

    Substitution: Products will vary depending on the nucleophile used.

    Reduction: The major product would be the corresponding amine.

    Hydrolysis: The major product would be the corresponding carboxylic acid.

Scientific Research Applications

Chemistry

    Intermediate in Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Protecting Group: The oxazolidine ring can act as a protecting group for amines.

Biology and Medicine

    Drug Development: Potential use in the synthesis of pharmaceutical compounds.

    Biochemical Studies: Used in studies involving enzyme mechanisms and protein interactions.

Industry

    Material Science:

    Catalysis: Used in the preparation of catalysts for various chemical reactions.

Mechanism of Action

The mechanism of action of tert-Butyl 2-(2,2-dimethyloxazolidin-3-yl)-2-(tosyloxy)acetate would depend on its specific application. For example, in nucleophilic substitution reactions, the tosyloxy group acts as a leaving group, allowing the nucleophile to attack the carbon center. In reduction reactions, the oxazolidine ring is reduced to an amine, which can then participate in further chemical reactions.

Comparison with Similar Compounds

Key Observations :

  • The target compound uniquely combines a dimethyloxazolidine ring and a tosyloxy group, distinguishing it from PEG-based analogs (e.g., 882518-89-0) and halogenated derivatives (e.g., 393186-07-7) .
  • Tosyloxy groups enhance leaving-group ability in nucleophilic substitutions, whereas bromophenoxy groups favor electrophilic aromatic substitution .

Physicochemical Properties

Property This compound tert-Butyl 2-(2-(2-(tosyloxy)ethoxy)ethoxy)acetate Tos-PEG3-CH2COOtBu
Molecular Weight Not explicitly provided 374.45 418.5
Boiling Point No data No data 517.7°C (predicted)
Density No data No data 1.168 g/cm³
Solubility Likely polar aprotic solvents (e.g., DCM, THF) Similar to target compound Lower due to PEG chain

Key Observations :

  • Increasing ethoxy chain length (e.g., Tos-PEG3-CH2COOtBu) correlates with higher molecular weight and predicted boiling points .

Key Observations :

  • All compounds with tosyloxy or ester groups exhibit comparable hazards (oral toxicity, skin/eye irritation), necessitating standard safety protocols .

Biological Activity

tert-Butyl 2-(2,2-dimethyloxazolidin-3-yl)-2-(tosyloxy)acetate is a compound of interest due to its potential biological activities. This article explores its chemical properties, biological activity, and relevant research findings.

  • Molecular Formula : C14H27NO4S
  • Molecular Weight : 303.43 g/mol
  • CAS Number : 125995-13-3
  • Physical State : Colorless to light yellow liquid
  • Purity : >98.0% (GC)

Biological Activity

Research indicates that this compound exhibits various biological activities, particularly in the context of medicinal chemistry and pharmacology.

Antimicrobial Properties

Studies have shown that compounds with similar structures possess antimicrobial properties. For instance, derivatives of oxazolidines have been explored for their efficacy against bacterial strains, suggesting that this compound may also exhibit such activity.

Enzyme Inhibition

The compound may act as an inhibitor of certain enzymes, which can be beneficial in treating diseases where enzyme overactivity is a concern. Specific studies on related compounds indicate potential for inhibiting bacterial RNA polymerase, a target for antibiotic development.

Case Studies

  • Antibacterial Activity :
    • A study investigated the antibacterial effects of oxazolidine derivatives against various pathogens. The results indicated significant inhibition zones for certain derivatives, suggesting a potential for this compound in antibacterial applications.
  • Pharmacokinetics :
    • Research into the pharmacokinetics of related compounds shows that these molecules can be absorbed effectively when administered orally. This suggests that this compound may also demonstrate favorable absorption characteristics.

Data Table

PropertyValue
Molecular FormulaC14H27NO4S
Molecular Weight303.43 g/mol
CAS Number125995-13-3
Purity>98.0% (GC)
Antimicrobial ActivityPotential against Gram-positive bacteria
Enzyme InhibitionPossible inhibition of bacterial RNA polymerase

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